molecular formula C8H17NO B13540790 ((1R,2R)-2-Methoxycyclohexyl)methanamine CAS No. 1909287-02-0

((1R,2R)-2-Methoxycyclohexyl)methanamine

Cat. No.: B13540790
CAS No.: 1909287-02-0
M. Wt: 143.23 g/mol
InChI Key: WVPRQUYUVMSVTI-HTQZYQBOSA-N
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Description

rac-[(1R,2R)-2-methoxycyclohexyl]methanamine is a chiral amine compound with potential applications in various fields of scientific research. It is characterized by the presence of a methoxy group attached to a cyclohexyl ring, which is further connected to a methanamine group. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-methoxycyclohexyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy group and the amine functionality.

    Methoxylation: Cyclohexanone is first converted to 2-methoxycyclohexanone through a methoxylation reaction using methanol and an acid catalyst.

    Reductive Amination: The 2-methoxycyclohexanone is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to form the desired methanamine derivative.

Industrial Production Methods

Industrial production of rac-[(1R,2R)-2-methoxycyclohexyl]methanamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-methoxycyclohexyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxycyclohexylmethanamine.

    Reduction: The compound can be reduced to form the corresponding cyclohexylmethanamine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 2-hydroxycyclohexylmethanamine

    Reduction: Cyclohexylmethanamine

    Substitution: Halogenated or alkylated derivatives of the original compound

Scientific Research Applications

rac-[(1R,2R)-2-methoxycyclohexyl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-methoxycyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes by acting as a substrate or inhibitor, and it can interact with receptors to elicit specific biological responses.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(1R,2R)-2-(2-methoxyethyl)amino]cyclohexan-1-ol hydrochloride
  • rac-[(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride

Uniqueness

rac-[(1R,2R)-2-methoxycyclohexyl]methanamine is unique due to its specific structural features, including the methoxy group attached to the cyclohexyl ring and the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1909287-02-0

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[(1R,2R)-2-methoxycyclohexyl]methanamine

InChI

InChI=1S/C8H17NO/c1-10-8-5-3-2-4-7(8)6-9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1

InChI Key

WVPRQUYUVMSVTI-HTQZYQBOSA-N

Isomeric SMILES

CO[C@@H]1CCCC[C@@H]1CN

Canonical SMILES

COC1CCCCC1CN

Origin of Product

United States

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